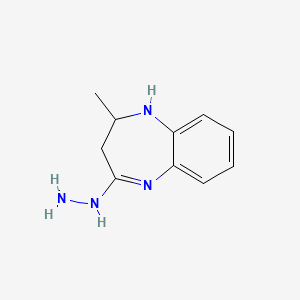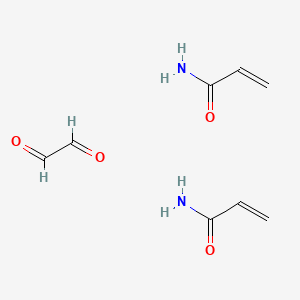
Methyl 2-isocyano-3,3-diphenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-isocyano-3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C18H13NO2 It is characterized by the presence of an isocyano group (-N=C=O) attached to a diphenylprop-2-enoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isocyano-3,3-diphenylprop-2-enoate typically involves the reaction of methyl 3,3-diphenylprop-2-enoate with an isocyanide reagent under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ester, followed by the addition of an isocyanide source like trimethylsilyl isocyanide (TMS-N=C) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-isocyano-3,3-diphenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its isocyano group is of particular interest in the design of enzyme inhibitors and other biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-isocyano-3,3-diphenylprop-2-enoate involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-cyano-3,3-diphenylprop-2-enoate: Similar structure but with a cyano group instead of an isocyano group.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Similar structure with an octyl ester group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester structure but with a different aromatic substitution.
Uniqueness: Methyl 2-isocyano-3,3-diphenylprop-2-enoate is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential applications compared to its cyano and other substituted analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
76203-05-9 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
methyl 2-isocyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H13NO2/c1-18-16(17(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H3 |
InChI-Schlüssel |
LKJUNCVTZZCJHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


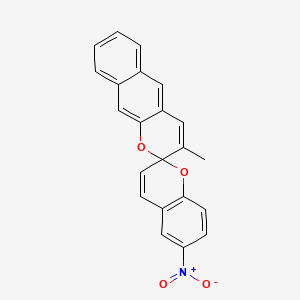

![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)

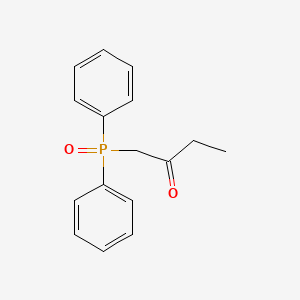

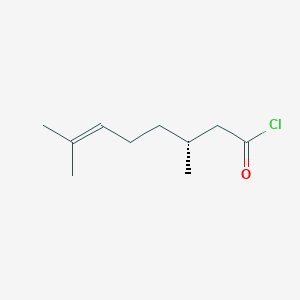
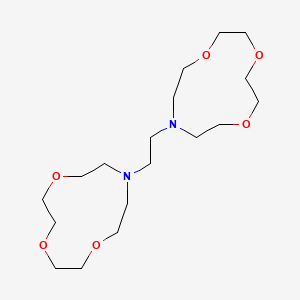
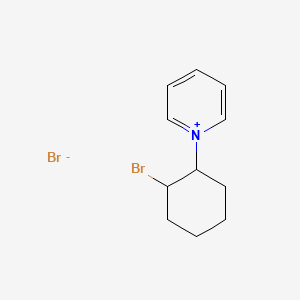
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)

